molecular formula C11H11NO B14574555 4-[(But-2-en-1-yl)oxy]benzonitrile CAS No. 61493-65-0

4-[(But-2-en-1-yl)oxy]benzonitrile

Cat. No.: B14574555
CAS No.: 61493-65-0
M. Wt: 173.21 g/mol
InChI Key: ZEKQCYOJNOLEHQ-UHFFFAOYSA-N
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Description

4-[(But-2-en-1-yl)oxy]benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a but-2-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(But-2-en-1-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-[(But-2-en-1-yl)oxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(But-2-en-1-yl)oxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(But-2-en-1-yl)oxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. For example, similar compounds like crisaborole inhibit phosphodiesterase 4 (PDE4), leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

    Benzonitrile: A simpler analog with a nitrile group attached to a benzene ring.

    4-[(3-oxobutan-2-yl)oxy]benzonitrile: A compound with a similar structure but different substituents.

Uniqueness: 4-[(But-2-en-1-yl)oxy]benzonitrile is unique due to its but-2-en-1-yloxy substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other benzonitrile derivatives may not be suitable .

Properties

CAS No.

61493-65-0

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

4-but-2-enoxybenzonitrile

InChI

InChI=1S/C11H11NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h2-7H,8H2,1H3

InChI Key

ZEKQCYOJNOLEHQ-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=C(C=C1)C#N

Origin of Product

United States

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